N-(2-phenylethyl)tryptophan
Overview
Description
N-(2-phenylethyl)tryptophan is an organic compound that belongs to the class of tryptophan derivatives Tryptophan is an essential amino acid that serves as a precursor for various biologically significant molecules, including serotonin and melatonin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)tryptophan typically involves the following steps:
Starting Materials: The synthesis begins with tryptophan and 2-phenylethylamine as the primary starting materials.
Protection of Functional Groups: The amino and carboxyl groups of tryptophan are often protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tryptophan is then coupled with 2-phenylethylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-phenylethyl)tryptophan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and as a potential modulator of biological processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of pharmaceuticals and as a precursor for various bioactive compounds.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)tryptophan involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways: The compound can influence the serotonin and melatonin biosynthesis pathways, potentially affecting mood and sleep regulation.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and precursor for serotonin and melatonin.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
N-acetyltryptophan: A derivative of tryptophan with an acetyl group, used in various biochemical applications.
Uniqueness
N-(2-phenylethyl)tryptophan is unique due to the combination of the tryptophan and phenylethylamine moieties, which may confer distinct biological activities and potential therapeutic benefits not observed in the individual components.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(2-phenylethylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(23)18(20-11-10-14-6-2-1-3-7-14)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,20-21H,10-12H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNFHUFVYGEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC2=CNC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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